2-氯-1-(5-氯-1H-吲哚-3-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

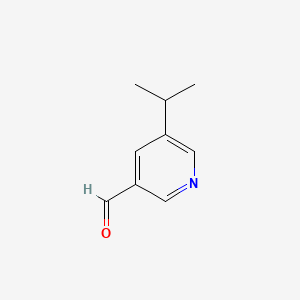

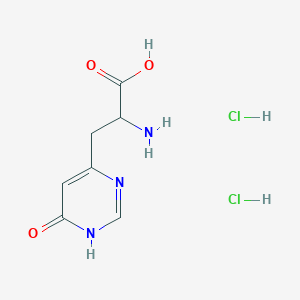

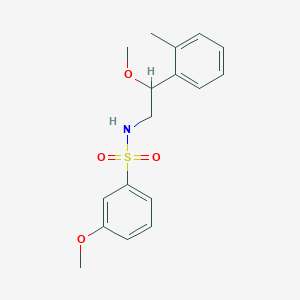

2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C10H7Cl2NO . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . Indole derivatives are known to play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers due to their biological significance . A method for synthesizing similar compounds involves combining indole with chloroacetyl chloride in toluene and heating to 55°C. After 2 hours, the reaction mixture is cooled to ambient temperature.Molecular Structure Analysis

The molecular structure of 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone consists of a 1H-indol-3-yl group attached to an ethanone group via a chlorine atom . The indole group is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, they can participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .科学研究应用

合成和生物学应用

抗菌和抗真菌活性:一项研究合成了新型1H-吲哚衍生物,包括与2-氯-1-(5-氯-1H-吲哚-3-基)乙酮相关的化合物。这些衍生物对革兰氏阳性和革兰氏阴性细菌均表现出显着的抗菌活性,以及对黑曲霉和白色念珠菌的抗真菌功效(应用纳米生物科学快报,2020)。

抗炎剂:另一项研究重点是合成查耳酮衍生物,从与2-氯-1-(5-氯-1H-吲哚-3-基)乙酮类似的化合物开始,作为其潜在的抗炎剂用途。合成的化合物使用大鼠模型进行了评估,证明了它们在减轻炎症方面的潜力(当前药物发现技术,2022)。

合成各种衍生物:研究还集中于从与2-氯-1-(5-氯-1H-吲哚-3-基)乙酮相关的化合物合成各种衍生物,探索它们在化学研究不同领域的潜在应用。例如,据报道合成了结构相关的4'-氯-2-(1H-1,2,4-三唑-1-基)苯乙酮(应用化学工业,2010)。

抗菌研究:2022 年的一项研究合成了从1-(4-氯-1-羟基萘-2-基)-乙酮(一种与2-氯-1-(5-氯-1H-吲哚-3-基)乙酮结构相关的化合物)开始的化合物。发现这些化合物具有优异的抗菌活性,突出了它们在医学应用中的潜力(国际多学科研究杂志,2022)。

作用机制

未来方向

Given the biological significance of indole derivatives, future research could focus on exploring novel methods of synthesis, investigating their biological activities, and developing them into effective therapeutic agents . The flexibility of MCRs could also be leveraged to produce indole derivatives with diverse functional groups .

属性

IUPAC Name |

2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-4-10(14)8-5-13-9-2-1-6(12)3-7(8)9/h1-3,5,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKPNTKNGLCGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2780018.png)

![N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780022.png)

![8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride](/img/structure/B2780025.png)

![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2780029.png)

![2-[N-(3-Aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B2780033.png)

![3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2780034.png)